molecular formula C12H14N2O2 B13924827 5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine

5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13924827
M. Wt: 218.25 g/mol
InChI Key: HWDKGIRNSMRWFX-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a tetrahydropyran-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrole derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired tetrahydropyridine and dihydro-2H-pyran derivatives . The reaction conditions often involve the use of acetonitrile as a solvent and can be optimized for various nucleophiles .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and metal-free ring-expansion processes. These methods are designed to be stereoselective and efficient, allowing for the production of highly functionalized derivatives that are valuable in drug synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyridine derivatives.

    Reduction: This reaction can modify the functional groups attached to the pyridine and pyrrole rings.

    Substitution: This reaction can introduce different substituents onto the pyridine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various pyridine and pyrrole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of the tetrahydropyran-4-yloxy substituent. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-(oxan-4-yloxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14N2O2/c1-4-13-12-9(1)7-11(8-14-12)16-10-2-5-15-6-3-10/h1,4,7-8,10H,2-3,5-6H2,(H,13,14)

InChI Key

HWDKGIRNSMRWFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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